molecular formula C9H9BN2O3 B3009893 1-Acetylindazole-4-boronic acid CAS No. 2377607-86-6

1-Acetylindazole-4-boronic acid

Cat. No.: B3009893
CAS No.: 2377607-86-6
M. Wt: 203.99
InChI Key: FUQIXQCAEUGQJA-UHFFFAOYSA-N
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Description

1-Acetylindazole-4-boronic acid (CAS 2377607-86-6) is a high-purity heterocyclic building block specifically designed for advanced chemical synthesis and drug discovery research . This compound features both an indazole heterocycle and a boronic acid functional group, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal for constructing biaryl and heterobiaryl architectures, which are core structures in many active pharmaceutical ingredients (APIs) and functional materials . The acetyl group at the 1-position of the indazole ring protects the nitrogen, directing subsequent reactions and enhancing the molecule's stability during synthetic processes . With a molecular formula of C 9 H 9 BN 2 O 3 and a molecular weight of 204.0 g/mol, it is supplied with a typical purity of 96% to 98% . Researchers in medicinal chemistry value this boronic acid for its application in creating novel molecular entities, as evidenced by its use in patented pharmaceutical compounds . It is essential to handle this material with care; it may cause skin and serious eye irritation, and may be harmful if swallowed or cause respiratory irritation . Always refer to the Safety Data Sheet (SDS) before use. This product is intended for laboratory research and is strictly For Research Use Only . It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(1-acetylindazol-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BN2O3/c1-6(13)12-9-4-2-3-8(10(14)15)7(9)5-11-12/h2-5,14-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQIXQCAEUGQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=NN(C2=CC=C1)C(=O)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Synthetic Transformations of 1 Acetylindazole 4 Boronic Acid

Cross-Coupling Reactions

Cross-coupling reactions are fundamental tools in modern organic chemistry for the formation of C-C and C-X (where X is a heteroatom) bonds. 1-Acetylindazole-4-boronic acid is an excellent substrate for several such transformations, owing to the reactivity of the boronic acid moiety.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or pseudohalide. arkat-usa.orglibretexts.orgwikipedia.orgresearchgate.netorganic-chemistry.org this compound serves as the organoboron partner in these reactions, allowing for the introduction of the 1-acetylindazol-4-yl moiety onto various aromatic and heteroaromatic scaffolds.

The Suzuki-Miyaura coupling of this compound is expected to be compatible with a wide range of aryl and heteroaryl halides (I, Br, Cl) and pseudohalides (e.g., triflates). The reactivity of the halide typically follows the order I > Br > OTf > Cl. libretexts.org The reaction can be used to synthesize a diverse array of 4-aryl and 4-heteroaryl indazoles, which are important motifs in medicinal chemistry. researchgate.netnih.govresearchgate.net

While specific data for this compound is not extensively documented in publicly available literature, the reactivity can be inferred from studies on similar indazole derivatives. For instance, the coupling of bromo-indazoles with various aryl and heteroaryl boronic acids has been well-established. mdpi.com The following table provides representative examples of Suzuki-Miyaura reactions with analogous indazole systems.

EntryAryl/Heteroaryl HalideCatalystBaseSolventYield (%)Reference
14-BromoanisolePd(dppf)Cl2K2CO3DMEHigh mdpi.com
22-BromotoluenePd(PPh3)4Na2CO3Toluene/H2OGood organic-chemistry.org
33-BromopyridinePd2(dba)3/P(t-Bu)3K3PO4DioxaneGood organic-chemistry.org
44-ChlorotoluenePd(OAc)2/PCy3K3PO4Toluene/H2OModerate organic-chemistry.org

The efficiency and selectivity of the Suzuki-Miyaura coupling are highly dependent on the choice of palladium catalyst, ligand, base, and solvent. libretexts.orgrsc.org Electron-rich and bulky phosphine (B1218219) ligands, such as tricyclohexylphosphine (B42057) (PCy₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃), or specialized biaryl phosphine ligands (e.g., SPhos, XPhos) often enhance the catalytic activity, particularly for less reactive aryl chlorides. libretexts.orgorganic-chemistry.orgrsc.org The choice of base, typically carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄), is also crucial for the transmetalation step. libretexts.orgwikipedia.org Solvents commonly employed include ethereal solvents like dioxane and THF, aromatic hydrocarbons such as toluene, and polar aprotic solvents like DMF, often in the presence of water. wikipedia.org

The following table illustrates the effect of different ligands and conditions on the yield of Suzuki-Miyaura reactions involving indazole derivatives, which can be considered analogous to reactions with this compound.

EntryCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
1Pd(dppf)Cl2K2CO3DME8095 mdpi.com
2Pd(PPh3)4K2CO3DME80Lower mdpi.com
3Pd(OAc)2/dppfCs2CO3Dioxane/H2O100Good rsc.org
4Pd(OAc)2/Q-PhosKFToluene/H2O100Good rsc.org

Coupling this compound with nitrogen-rich heterocyclic halides can present challenges due to potential catalyst inhibition by the nitrogen lone pairs. nih.gov However, the use of appropriate ligands and reaction conditions can overcome these issues. For instance, the use of bulky, electron-rich phosphine ligands can promote the desired cross-coupling. nih.gov The N-acetylation in this compound may also mitigate some of the inhibitory effects compared to unprotected indazoles. Studies on the coupling of unprotected indazoles have shown that careful selection of the catalyst system is critical for achieving good yields. nih.gov

Copper-Promoted Chan-Lam-Evans Type C-N and C-O Cross-Coupling Reactions

The Chan-Lam-Evans coupling provides a valuable method for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds using a copper catalyst. researchgate.netst-andrews.ac.ukthieme-connect.comrsc.org In this reaction, this compound can serve as the aryl donor to couple with various amines, amides, and phenols. This reaction is often performed under milder conditions than the corresponding palladium-catalyzed Buchwald-Hartwig amination and can be advantageous due to the lower cost and toxicity of copper catalysts. st-andrews.ac.uk

The N-arylation of indazoles and the arylation of aminoindazoles using boronic acids have been reported, demonstrating the feasibility of this transformation on the indazole scaffold. arkat-usa.orgresearchgate.netrsc.org Similarly, C-O bond formation via Chan-Lam coupling is a well-established method. thieme-connect.com

The following table presents representative examples of Chan-Lam couplings with analogous systems.

EntryCoupling PartnerCopper SourceBase/AdditiveSolventReaction TypeYield (%)Reference
1ImidazoleCu(OAc)2PyridineDCMC-NGood researchgate.netthieme-connect.com
25-AminoindazoleCu(OAc)2--C-NGood rsc.org
3PhenolCu(OAc)2PyridineDMFC-O75 thieme-connect.com
4N-AcetylamideCu(OAc)2--C-NGood researchgate.net

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Stille, Sonogashira, Liebeskind-Strogl)

Beyond Suzuki-Miyaura and Chan-Lam couplings, this compound and its derivatives can potentially participate in other important cross-coupling reactions.

Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide, catalyzed by palladium. nih.govrasayanjournal.co.in While this compound itself is not a direct partner, it could be synthesized from a stannylated indazole precursor, or alternatively, a halo-indazole could be coupled with an organostannane. The Stille reaction has been successfully applied to indazole derivatives. researchgate.netnih.gov

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgwalisongo.ac.id A 4-halo-1-acetylindazole would be the appropriate coupling partner for this reaction to introduce an alkynyl group at the 4-position of the indazole ring. The Sonogashira coupling is a well-established method for the functionalization of haloindazoles. researchgate.netthieme.deresearchgate.net

Liebeskind-Srogl Coupling: This reaction is a palladium-catalyzed, copper-mediated cross-coupling of a thioester with a boronic acid to form a ketone. wikipedia.orgresearchgate.netsynarchive.comnih.gov this compound could be a suitable partner in this reaction, coupling with various thioesters to yield 4-acyl-1-acetylindazoles. This reaction proceeds under neutral conditions, offering an advantage for substrates sensitive to bases. wikipedia.orgresearchgate.net

The following table provides an overview of these reactions with analogous indazole systems.

Reaction TypeIndazole Substrate (Analogous)Coupling PartnerCatalyst SystemGeneral YieldReference
Stille4-Iodoindazole derivativeOrganostannanePd(PPh3)4Good researchgate.netnih.gov
Sonogashira4-Iodoindazole derivativeTerminal AlkynePdCl2(PPh3)2, CuIGood researchgate.netthieme.de
Liebeskind-SroglIndazole boronic acid (analogous)ThioesterPd(0), Cu(I) carboxylateGood wikipedia.orgresearchgate.netsynarchive.com

Multicomponent Reactions and Addition Chemistry

This compound, as a versatile arylboronic acid, is a potential substrate for a variety of multicomponent reactions and addition chemistries that facilitate the construction of complex molecular architectures. These reactions leverage the nucleophilic character of the indazole-boronic acid moiety to form new carbon-carbon and carbon-heteroatom bonds.

The Petasis Borono-Mannich (PBM) reaction is a powerful multicomponent transformation that combines a boronic acid, an amine, and a carbonyl compound to generate highly substituted amines. wikipedia.orgnih.govnih.gov In this reaction, the aryl group from the boronic acid, such as the 1-acetylindazole scaffold, serves as the nucleophile. organic-chemistry.org The reaction is believed to proceed through the formation of a boron-ate complex, which then transfers the organic substituent to an in situ-formed iminium ion. mdpi.comnih.gov

A key advantage of the Petasis reaction is that the final bond-forming step is often irreversible, which can lead to higher yields compared to the classic Mannich reaction where the final step is reversible. organic-chemistry.org This methodology is noted for its broad substrate scope and tolerance of various functional groups, making it a valuable tool in the synthesis of complex amines, unnatural α-amino acids, and peptide derivatives. organic-chemistry.orgmdpi.comnih.gov this compound would be an expectedly suitable partner in this reaction, enabling the direct incorporation of the indazole motif into amine-containing structures.

Table 1: Generalized Petasis Borono-Mannich Reaction

Component 1 Component 2 Component 3 Product
Arylboronic Acid Amine Carbonyl Substituted Amine

The conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds, often referred to as the Hayashi-Miyaura reaction, is a robust method for forming carbon-carbon bonds. nih.govchemrxiv.org This reaction typically employs palladium or rhodium catalysts and allows for the 1,4-addition of an aryl group across an enone, enoate, or enamide system. nih.govorganic-chemistry.org this compound can serve as the aryl nucleophile in this process, leading to the formation of β-indazolyl substituted carbonyl compounds.

The catalytic cycle is understood to involve transmetalation of the boronic acid to the metal center, followed by coordination of the α,β-unsaturated compound. nih.govchemrxiv.org The key stereodetermining step is the subsequent olefin insertion into the metal-aryl bond. nih.gov This transformation is particularly significant for its ability to create all-carbon quaternary centers with high enantioselectivity when chiral ligands are used. nih.govchemrxiv.org The reaction's wide functional group tolerance makes it a powerful tool for the synthesis of complex molecules. organic-chemistry.org

Homologation: Boronic acids can undergo homologation reactions, which extend the carbon chain by one atom. A classic example is the Matteson homologation, where a boronic ester reacts with a lithiated halomethane, followed by a 1,2-metallate rearrangement to insert a methylene (B1212753) group between the boron atom and the organic substituent. u-tokyo.ac.jpdiva-portal.org More recent methods have described the palladium-catalyzed homologation of arylboronic acids using halomethylboronic esters as the methylene source. st-andrews.ac.uk This process allows for the conversion of an arylboronic acid, like this compound, into its corresponding benzylboronic acid derivative, which is a valuable synthetic intermediate. st-andrews.ac.uk

Electrophilic Allyl Shifts: Allylboronic esters can participate in electrophilic allyl shifts, which are thermally or Lewis acid-catalyzed rearrangements. lscollege.ac.inwikipedia.org While this reaction is characteristic of allylboron compounds, the versatility of boronic acid chemistry allows for strategic transformations that could involve such shifts in more complex synthetic sequences. sigmaaldrich.com

Derivatization Strategies for the Boronic Acid Moiety

The boronic acid group itself can be derivatized to modify its properties, most commonly through the formation of cyclic boronate esters. This strategy is crucial for enhancing stability, facilitating purification, and enabling sequential reaction pathways.

Boronic acids readily undergo condensation reactions with diols to form cyclic esters. aablocks.comresearchgate.net The reaction with 1,2-diols like pinacol (B44631) yields five-membered dioxaborolanes, commonly known as pinacol esters (Bpin). orgsyn.orgwiley-vch.de These esters are widely used as stable and easily handled surrogates for the more reactive boronic acids in organic synthesis. mdpi.comfrontierspecialtychemicals.com

Another important class of boronate esters are those formed with N-methyliminodiacetic acid (MIDA). sigmaaldrich.com Condensation of a boronic acid with MIDA under dehydrating conditions produces a bicyclic MIDA boronate. nih.govnih.gov This derivatization rehybridizes the boron center from sp² to sp³, significantly altering its reactivity. sigmaaldrich.com Both pinacol and MIDA esters of this compound can be synthesized, providing access to building blocks with tailored stability and reactivity profiles.

The primary motivation for converting boronic acids to their ester derivatives is to overcome inherent instabilities. Boronic acids are prone to dehydration, forming cyclic trimeric anhydrides known as boroxines, and can be challenging to purify via standard chromatography. sigmaaldrich.comnih.gov

Pinacol esters are generally more stable than free boronic acids and are often compatible with silica (B1680970) gel chromatography. researchgate.net However, their formation is reversible, and they can be susceptible to hydrolysis, which may lead to product loss during aqueous workups or purification. researchgate.net

MIDA boronates offer a superior level of stability. nih.gov They are typically crystalline, bench-top stable solids that are fully compatible with chromatography and inert to a wide range of anhydrous reaction conditions, including Suzuki-Miyaura cross-coupling. sigmaaldrich.comnih.gov This exceptional stability allows for complex, multi-step syntheses to be performed on a molecule while the MIDA-protected boron functionality remains intact. nih.gov Crucially, the MIDA group can be easily removed under mild aqueous basic conditions (e.g., NaOH or NaHCO₃) at room temperature to regenerate the parent boronic acid just prior to its use. sigmaaldrich.comorgsyn.org

Table 2: Comparison of Boronic Acid Derivatives

Property Boronic Acid Pinacol Boronate Ester MIDA Boronate Ester
Stability Prone to dehydration (boroxine formation) sigmaaldrich.com More stable than boronic acid, but sensitive to hydrolysis researchgate.net Exceptionally stable to air, moisture, and chromatography sigmaaldrich.comnih.gov
Purification Often difficult by chromatography nih.gov Generally compatible with chromatography researchgate.net Excellent compatibility with chromatography; often crystalline sigmaaldrich.comnih.gov
Reactivity High reactivity in cross-coupling sigmaaldrich.com Moderated reactivity; widely used in cross-coupling mdpi.com Unreactive ("protected") under standard cross-coupling conditions sigmaaldrich.com

| Deprotection | N/A | Hydrolytic conditions (can be slow/reversible) researchgate.net | Mild aqueous base (e.g., 1M NaOH, NaHCO₃) at RT sigmaaldrich.comnih.gov |

Formation of Cyclic Boronate Esters (e.g., Pinacol, MIDA Boronates)

Applications in Iterative Cross-Coupling Sequences

Iterative cross-coupling is a powerful strategy in organic synthesis for the controlled, sequential assembly of complex molecular architectures. This method often relies on the differential reactivity of protected or masked boronic acid species. While no specific examples utilizing this compound have been reported, the general methodology provides a framework for its potential application.

In a typical iterative Suzuki-Miyaura coupling sequence, a bifunctional molecule containing both a reactive boronic acid (or its ester) and a latent, protected boronic acid functionality is used. The reactive site undergoes the first coupling reaction, after which the protecting group on the second boronic acid is removed, allowing for a subsequent coupling reaction. This process can be repeated to build oligomeric structures.

A common protecting group for boronic acids in iterative cross-coupling is the N-methyliminodiacetic acid (MIDA) group. MIDA boronates are generally stable to the conditions of Suzuki-Miyaura cross-coupling, allowing for the selective reaction of a free boronic acid in the presence of a MIDA-protected one. Following the initial coupling, the MIDA group can be cleaved under mild basic conditions to liberate the free boronic acid for the next iteration.

Table 1: Hypothetical Iterative Cross-Coupling Sequence Involving an Indazole Boronic Acid Derivative

StepReactant AReactant BProductKey Transformation
1This compoundAryl-Br-MIDA-boronateAcetylindazole-Aryl-MIDA-boronateFirst Suzuki-Miyaura Coupling
2Acetylindazole-Aryl-MIDA-boronateBase (e.g., aq. NaOH)Acetylindazole-Aryl-boronic acidMIDA Deprotection
3Acetylindazole-Aryl-boronic acidSecond Aryl-BrAcetylindazole-Aryl-Aryl'Second Suzuki-Miyaura Coupling

This table represents a hypothetical reaction scheme, as no specific literature for this compound in this context is available.

Reversible Covalent Interactions with Diols and Saccharides

Boronic acids are well-known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, including saccharides, to form cyclic boronate esters. This interaction is the basis for their use in chemical sensors, separation technologies, and drug delivery systems. The formation and hydrolysis of these boronate esters are typically controlled by pH.

The equilibrium between the boronic acid and the boronate ester is dependent on the pH of the solution, the concentration of the diol, and the pKa of the boronic acid. The acetyl group on the indazole ring of this compound would likely influence its pKa, and thus the pH range over which it effectively binds to diols.

While the specific binding constants and pH-dependent behavior for this compound with various diols and saccharides have not been reported, the general interaction can be described. In aqueous solution, the boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form. It is the trigonal form that reacts with diols to form the cyclic ester.

Table 2: Potential Reversible Covalent Interactions of this compound

Interacting Molecule TypeExamplePotential ProductKey Feature of Interaction
Simple DiolEthylene Glycol1-Acetylindazole-4-boronate esterReversible, pH-dependent formation
MonosaccharideGlucoseGlucose-boronate ester complexSpecificity for cis-diols
Polysaccharide------Potential for surface modification or hydrogel formation

This table outlines potential interactions based on the known reactivity of boronic acids, as no specific data for this compound is available.

Mechanistic Investigations of Reactions Involving 1 Acetylindazole 4 Boronic Acid

Elucidation of Catalytic Cycles (e.g., Oxidative Addition, Transmetalation, Reductive Elimination)

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, which is applicable to 1-acetylindazole-4-boronic acid, proceeds through a catalytic cycle involving a palladium catalyst. libretexts.org This cycle can be broken down into three key elementary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

The next crucial step is transmetalation, where the organic group from the boronic acid (in this case, the 1-acetylindazol-4-yl group) is transferred to the palladium(II) complex. libretexts.org This step typically requires the activation of the boronic acid by a base to form a more nucleophilic boronate species. wikipedia.org The exact mechanism of transmetalation can be complex and is a subject of ongoing research, but it results in a new diorganopalladium(II) complex where both organic partners of the final product are bound to the palladium center. pku.edu.cn

Finally, the catalytic cycle is completed by reductive elimination. In this step, the two organic ligands on the palladium(II) complex couple to form the new carbon-carbon bond of the product, and the palladium catalyst is regenerated in its active palladium(0) state. wikipedia.org For reductive elimination to occur, the two organic groups must be in a cis orientation to each other on the palladium center. libretexts.org

A generalized catalytic cycle for the Suzuki-Miyaura coupling of this compound is depicted below:

StepDescriptionIntermediate
Oxidative Addition A Pd(0) catalyst reacts with an aryl or vinyl halide (Ar-X) to form a Pd(II) intermediate.[Ar-Pd(II)-X]
Transmetalation The 1-acetylindazol-4-yl group is transferred from the boronate to the Pd(II) complex.[Ar-Pd(II)-(1-acetylindazol-4-yl)]
Reductive Elimination The coupled product is formed, and the Pd(0) catalyst is regenerated.Pd(0) + Ar-(1-acetylindazol-4-yl)

Impact of Steric and Electronic Factors on Reaction Efficiency and Regioselectivity

Both steric and electronic factors of the reactants and the catalyst play a critical role in determining the efficiency and regioselectivity of cross-coupling reactions involving this compound.

Steric Effects: The steric hindrance around the boron atom of the boronic acid and the carbon-halide bond of the coupling partner can significantly affect the rate of the reaction. Highly substituted or bulky reactants can slow down both the oxidative addition and transmetalation steps. researchgate.net Similarly, bulky phosphine (B1218219) ligands on the palladium catalyst can influence the coordination environment around the metal center, which can be beneficial for promoting reductive elimination but may hinder oxidative addition. wikipedia.org

Electronic Effects: The electronic properties of the substituents on both coupling partners are also crucial. Electron-withdrawing groups on the organic halide can accelerate the oxidative addition step, while electron-donating groups can slow it down. Conversely, for the boronic acid, electron-donating groups on the aromatic ring can increase its nucleophilicity, potentially facilitating transmetalation. The acetyl group at the N1 position of the indazole ring in this compound is an electron-withdrawing group, which will decrease the electron density of the indazole ring system. This can influence its reactivity in the transmetalation step.

Regioselectivity: For a molecule like this compound, the boronic acid group is at a specific position (C4), so regioselectivity with respect to the indazole core is predetermined. However, when considering reactions with substrates that have multiple potential reaction sites, the steric and electronic nature of the indazole boronic acid and the catalyst can direct the regiochemical outcome of the coupling. For instance, in couplings with dihaloarenes, the relative reactivity of the two halogen atoms can be influenced by the electronic effects of the substituents on the ring and the steric demands of the incoming 1-acetylindazol-4-yl group.

Mechanistic Pathways of Non-Coupling Reactions (e.g., Multicomponent Reactions, Additions)

While palladium-catalyzed cross-coupling is the most prominent reaction type for boronic acids, they can also participate in other transformations, such as multicomponent reactions (MCRs). organic-chemistry.org MCRs are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. nih.gov

One notable example is the Petasis reaction, a boronic acid-Mannich reaction, which involves the reaction of a boronic acid, an amine, and a carbonyl compound (an aldehyde or ketone) to form α-amino acids or their derivatives. nih.gov In this context, this compound could potentially serve as the nucleophilic partner. The mechanism is believed to involve the formation of a boron "ate" complex between the boronic acid and the carbonyl compound, which then undergoes nucleophilic attack by the amine. nih.gov

Another class of reactions is the 1,4-addition of boronic acids to α,β-unsaturated carbonyl compounds, also known as conjugate addition. beilstein-journals.org This reaction can be catalyzed by transition metals like rhodium or palladium. The mechanism typically involves the formation of an organometallic intermediate that then adds to the enone system. rsc.org

The participation of this compound in such non-coupling reactions would depend on the specific reaction conditions and the other reactants involved. The electron-withdrawing nature of the acetylindazole moiety could influence its nucleophilicity and thus its reactivity in these transformations.

Studies on Catalyst Deactivation and Inhibition in Cross-Coupling Processes

A significant challenge in palladium-catalyzed cross-coupling reactions, particularly with nitrogen-containing heterocyclic substrates like indazoles, is catalyst deactivation and inhibition. nih.govnih.gov Several mechanisms can lead to the loss of catalytic activity.

One major pathway for catalyst deactivation is the formation of inactive palladium black. researchgate.net This can occur through the aggregation of palladium(0) species, especially at high temperatures or low ligand concentrations.

In the context of reactions involving indazoles, the nitrogen atoms in the heterocyclic ring can act as ligands and coordinate to the palladium center. nih.gov This can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive. The N-H proton of an unprotected indazole can be a source of inhibition. nih.gov However, in this compound, the N1 position is protected by an acetyl group, which may mitigate this specific inhibition pathway. Nevertheless, the N2 nitrogen atom is still available for coordination to the palladium catalyst, which could potentially lead to catalyst inhibition.

Studies on the coupling of other nitrogen-rich heterocycles have shown that the choice of ligand is critical to prevent catalyst inhibition. nih.gov Bulky, electron-rich phosphine ligands can often stabilize the active palladium catalyst and prevent the coordination of the heterocyclic substrate, thereby improving reaction yields and catalyst turnover numbers. nih.gov

Theoretical and Computational Studies on 1 Acetylindazole 4 Boronic Acid

Quantum Chemical Calculations for Structure and Bonding Analysis (e.g., DFT Calculations)

Quantum chemical calculations, especially Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and the nature of chemical bonds in 1-acetylindazole-4-boronic acid. These computational methods solve approximations of the Schrödinger equation to determine the electron distribution and predict molecular geometries with high accuracy.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d,p), can optimize the molecular geometry to find the lowest energy conformation. researchgate.net This analysis provides precise data on bond lengths, bond angles, and dihedral angles. For the this compound molecule, key parameters include the lengths of the B-C, B-O, N-N, and C=O bonds, as well as the planarity of the indazole ring system. The acetyl group's orientation relative to the indazole ring and the conformation of the boronic acid's hydroxyl groups are also determined.

Furthermore, these calculations yield crucial information about the electronic structure. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the molecule's reactivity. researchgate.net The energy gap between HOMO and LUMO is a key indicator of chemical stability. scirp.org Natural Bond Orbital (NBO) analysis can reveal details about charge distribution, hybridization, and delocalization of electrons within the molecule, highlighting the electronic interactions between the acetyl group, the indazole ring, and the boronic acid moiety. researchgate.net

Table 1: Representative Theoretical Data from DFT Calculations for Arylboronic Acid Derivatives This table presents typical data obtained from DFT calculations on molecules structurally related to this compound. The values are illustrative of the outputs from such computational studies.

Parameter Typical Calculated Value Significance
HOMO Energy -6.5 to -7.5 eV Indicates electron-donating ability; region of electrophilic attack.
LUMO Energy -1.0 to -2.0 eV Indicates electron-accepting ability; region of nucleophilic attack.
HOMO-LUMO Gap 4.5 to 6.5 eV Correlates with chemical reactivity and kinetic stability. scirp.org
Dipole Moment 2.0 to 4.0 Debye Measures overall polarity of the molecule. researchgate.net
B-C Bond Length ~1.55-1.57 Å Reflects the strength of the bond connecting the boronic acid to the ring.

| B-O Bond Length | ~1.36-1.38 Å | Characterizes the bonds within the boronic acid group. |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a vital tool for mapping the potential energy surfaces of chemical reactions involving this compound. This approach allows for the identification of reaction intermediates and, crucially, the high-energy transition states that govern reaction rates. tau.ac.il Methods like the Nudged Elastic Band (NEB) or Synchronous Transit-Guided Quasi-Newton (STQN) are used to locate the minimum energy path between reactants and products. ims.ac.jp

For boronic acids, a key application of this modeling is in understanding the mechanism of the Suzuki-Miyaura cross-coupling reaction. DFT calculations can model the critical steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the aryl group is transferred from the boron atom to the palladium center, is often rate-determining. Computational studies can calculate the free energy barriers (activation energies) for this and other steps, providing a quantitative picture of the reaction kinetics. researchgate.netmontclair.edu

These models can explore the influence of different bases, solvents, and ligands on the reaction pathway. For instance, calculations can show how a base facilitates the formation of a more reactive boronate species, lowering the activation energy for transmetalation. montclair.eduljmu.ac.uk The resulting energy profiles, plotting relative free energy against the reaction coordinate, visualize the entire process, pinpointing the structures of transition states and intermediates. researchgate.neted.ac.uk This understanding is crucial for optimizing reaction conditions to improve yield and selectivity.

Table 2: Illustrative Calculated Activation Energies for Key Suzuki Coupling Steps This table shows representative activation free energies (ΔG‡) for the primary mechanistic steps in a Suzuki coupling reaction, as determined by DFT calculations for typical arylboronic acids.

Mechanistic Step Description Typical ΔG‡ (kcal/mol)
Oxidative Addition Pd(0) complex reacts with aryl halide. 10 - 15
Transmetalation Aryl group transfer from boron to palladium. 15 - 25

| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | 5 - 10 |

Analysis of Intermolecular Interactions and Supramolecular Assembly

The solid-state structure of this compound is governed by a network of non-covalent intermolecular interactions. Computational analysis, often combined with experimental data from X-ray crystallography, is essential for understanding how these forces direct the formation of its crystal lattice and potential supramolecular assemblies. mdpi.comrsc.org

The boronic acid group is a versatile hydrogen bond donor and acceptor. diva-portal.orgdiva-portal.org One of the most common motifs is the formation of a hydrogen-bonded cyclic dimer, where two boronic acid molecules interact via O-H···O bonds. researchgate.net In the context of the indazole ring, the nitrogen atoms can act as hydrogen bond acceptors, leading to O-H···N interactions with the boronic acid's hydroxyl groups. researchgate.netmdpi.com The acetyl group's carbonyl oxygen can also participate as a hydrogen bond acceptor.

Table 3: Common Intermolecular Interactions in Arylboronic Acid Crystals This table summarizes the types of non-covalent interactions frequently observed in the crystal structures of arylboronic acids and their typical geometric parameters.

Interaction Type Donor/Acceptor Typical Distance/Geometry
Boronic Acid Dimer O-H···O O···O distance: 2.7 - 2.8 Å
Acid-Pyridine Synthon O-H···N O···N distance: 2.7 - 2.9 Å researchgate.net
π-π Stacking Aromatic Ring ↔ Aromatic Ring Centroid-to-centroid distance: 3.5 - 4.0 Å

| C-H···O Interaction | C-H···O=C | H···O distance: 2.2 - 2.6 Å |

Theoretical Investigations of Electronic Properties and Lewis Acidity of the Boron Center

Boronic acids are Lewis acids, meaning the boron atom can accept a pair of electrons. nih.gov This property is central to their chemistry. The Lewis acidity of the boron center in this compound can be thoroughly investigated using theoretical methods. The primary reaction defining this acidity in aqueous solution is the interaction with a Lewis base, typically a hydroxide (B78521) ion (OH⁻), to form a tetrahedral boronate species, [ArB(OH)₃]⁻. sdu.dkmdpi.com

Computational chemistry can quantify the Lewis acidity by calculating the energy change associated with this reaction. sdu.dk DFT calculations can determine the boronate formation energy, providing a direct measure of the boron's electron-accepting strength. d-nb.info The electronic properties of the indazole ring and the acetyl substituent significantly influence this acidity. Electron-withdrawing groups attached to the aryl ring generally increase Lewis acidity by stabilizing the resulting negative charge on the boronate.

Analysis of the electrostatic potential surface of the molecule can visually identify the electron-deficient region around the boron atom. Furthermore, calculations of the LUMO can show its localization on the boron's empty p-orbital, confirming its role as the center of Lewis acidity. scirp.org Computational studies have also explored how factors like solvation and polar-π interactions can stabilize both the neutral boronic acid and the anionic boronate form, providing a complete picture of its acidic behavior in solution. nih.govsdu.dk

Table 4: Key Theoretical Descriptors of Lewis Acidity in Arylboronic Acids This table outlines important parameters calculated via DFT to assess the Lewis acidity of the boron center.

Parameter Description Significance
Boronate Formation Energy (ΔE_boronate) Energy change for ArB(OH)₂ + OH⁻ → [ArB(OH)₃]⁻ A more negative value indicates stronger Lewis acidity. sdu.dk
Fluoride Ion Affinity Energy released upon complexation with F⁻. An alternative experimental and computational measure of Lewis acidity. mdpi.com
Mulliken Charge on Boron Calculated partial charge on the boron atom. A higher positive charge suggests greater electrophilicity.

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | A lower LUMO energy indicates a greater propensity to accept electrons. |

Conformational Analysis and Dynamic Behavior of the Boronic Acid Moiety

The boronic acid group [-B(OH)₂] is not static; it possesses rotational freedom that gives rise to different molecular conformations. Theoretical conformational analysis can map the potential energy surface associated with the rotation around key single bonds, primarily the C-B bond connecting the boronic acid to the indazole ring.

By systematically rotating the B(OH)₂ group and calculating the energy at each step, a rotational energy profile can be generated. This profile reveals the most stable (lowest energy) conformations and the energy barriers that must be overcome to transition between them. researchgate.net For arylboronic acids, the lowest energy conformation often involves the plane of the B(OH)₂ group being perpendicular to the plane of the aromatic ring to minimize steric hindrance.

Further conformational flexibility exists within the boronic acid group itself, specifically the rotation of the two hydroxyl (-OH) groups around their respective B-O bonds. This leads to different arrangements, such as syn-syn, syn-anti, and anti-anti conformers, which have small but distinct energy differences. The dynamic behavior of boronic acids also includes their ability to undergo reversible self-condensation to form cyclic trimers known as boroxines, especially under dehydrating conditions. nih.gov Computational studies can model the thermodynamics and kinetics of this process. This dynamic nature is fundamental to the application of boronic acids in dynamic covalent chemistry and self-healing materials. chemrxiv.orgrsc.org

Table 5: Representative Conformational Data for an Arylboronic Acid This table illustrates the type of data generated from a computational conformational analysis, showing relative energies of different rotamers.

Conformer Description Dihedral Angle (C-C-B-O) Relative Energy (kcal/mol)
Global Minimum ~90° 0.0
Transition State ~0° (Coplanar) 2.0 - 5.0
Syn-Anti OH arrangement - 0.0 (reference)
Anti-Anti OH arrangement - +0.2 - 0.5

| Syn-Syn OH arrangement | - | +0.3 - 0.7 |

Applications of 1 Acetylindazole 4 Boronic Acid As a Synthetic Scaffold in Medicinal Chemistry Research

Rational Design of Indazole-Containing Scaffolds for Biological Activity Exploration

The indazole ring system, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in the design of numerous biologically active compounds. nih.govsci-hub.se Its structural rigidity, ability to participate in hydrogen bonding, and potential for π-π stacking interactions make it an ideal anchor for engaging with the binding sites of enzymes and receptors. longdom.org The indazole scaffold is present in a variety of approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and anti-HIV agents, underscoring its pharmacological significance. nih.govresearchgate.netnih.gov

The strategic placement of substituents on the indazole ring is a key aspect of rational drug design. In the case of 1-acetylindazole-4-boronic acid, the substituents are positioned at the 1 and 4 positions. The acetyl group at the N-1 position can influence the electronic properties and steric profile of the molecule, potentially modulating its binding affinity and selectivity for a given target. The boronic acid group at the C-4 position is of particular interest due to its unique chemical reactivity, which can be harnessed for specific interactions with biological macromolecules. longdom.org Computational studies, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis, are instrumental in guiding the design of such substituted indazole scaffolds to optimize their biological efficacy. longdom.org By exploring different substitution patterns on the indazole core, medicinal chemists can fine-tune the pharmacological properties of the resulting compounds to achieve desired therapeutic effects.

Leveraging the Boronic Acid Moiety for Molecular Recognition and Ligand Binding Studies

The boronic acid functional group is a versatile tool in medicinal chemistry, primarily owing to its ability to form reversible covalent bonds with nucleophilic residues in biological targets. researchgate.net This unique reactivity profile allows for the design of inhibitors with enhanced potency and prolonged target engagement.

Reversible Covalent Binding to Biological Targets (e.g., Serine Residues in Enzymes)

A hallmark of boronic acids is their capacity to interact with the hydroxyl groups of serine and threonine residues within the active sites of enzymes. mdpi.comnih.govpnas.org The boron atom in a boronic acid possesses an empty p-orbital, making it a Lewis acid that can readily accept a pair of electrons from a nucleophile, such as the oxygen atom of a serine side chain. This interaction leads to the formation of a stable, tetrahedral boronate adduct, which is a key feature of their mechanism of action as enzyme inhibitors. nih.gov This covalent bond is typically reversible, allowing for a dynamic equilibrium between the bound and unbound states of the inhibitor. pnas.org This reversibility can be advantageous in drug design, as it can contribute to a lower potential for off-target effects compared to irreversible covalent inhibitors.

Contribution to Enzyme Inhibition Mechanisms (e.g., Protease Inhibition, β-Lactamase Inhibition)

The ability of boronic acids to form tetrahedral intermediates with catalytic serine residues makes them potent transition-state analog inhibitors of serine proteases and β-lactamases. nih.govmdpi.comnih.gov

Protease Inhibition: Many proteases, which are enzymes that cleave peptide bonds, utilize a catalytic serine residue in their active site. Boronic acid-containing compounds can mimic the tetrahedral intermediate formed during peptide hydrolysis, thereby blocking the enzyme's catalytic activity. nih.govresearchgate.net This has been a successful strategy in the development of therapeutic agents, with dipeptidyl boronic acids demonstrating significant potency as proteasome inhibitors for the treatment of cancer and inflammatory diseases. nih.gov While specific data for this compound is not available, the general principle suggests its potential as a scaffold for developing protease inhibitors. The inhibitory activity of various peptidyl boronic acids against serine proteases highlights the potential of this class of compounds. mdpi.comresearchgate.net

β-Lactamase Inhibition: Bacterial resistance to β-lactam antibiotics is a major global health concern, often mediated by the production of β-lactamase enzymes that hydrolyze the antibiotic's β-lactam ring. mdpi.com Boronic acids have emerged as effective inhibitors of these enzymes, particularly the serine-based β-lactamases (Classes A and C). mdpi.comnih.gov By forming a reversible covalent bond with the active site serine, boronic acid inhibitors can protect β-lactam antibiotics from degradation. mdpi.com The development of broad-spectrum β-lactamase inhibitors is an active area of research, with bicyclic boronates showing promise. frontiersin.org Again, while direct studies on this compound are lacking, its chemical nature suggests it could serve as a starting point for designing novel β-lactamase inhibitors.

Compound ClassTarget EnzymeInhibition Constant (Ki) / IC50Reference
Peptidyl boronic acidsSerine ProteasesKi values in the low micromolar to nanomolar range nih.gov
Dipeptidyl boronic acidsProteasomePotent inhibition nih.gov
3-azidomethylphenyl boronic acid derivativesKPC-2 β-lactamaseKi = 730 nM (for compound 5) mdpi.com
3-azidomethylphenyl boronic acid derivativesAmpC β-lactamaseKi = 140 nM (for compound 10a) mdpi.com
Bicyclic boronatesClass B β-lactamasesNanomolar range inhibition frontiersin.org

Strategies for Chemical Library Synthesis Utilizing this compound

One of the most significant applications of boronic acids in medicinal chemistry is their use as building blocks in the synthesis of large and diverse chemical libraries. nih.govmdpi.comresearchgate.net The Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds, is particularly well-suited for this purpose and frequently employs boronic acids or their esters as coupling partners. nih.govmdpi.com

This compound, or more commonly its pinacol (B44631) ester derivative, is an ideal substrate for such synthetic endeavors. The acetyl group serves as a protecting group for the indazole nitrogen, and the boronic acid (or ester) at the 4-position provides a reactive handle for coupling with a wide variety of aryl or heteroaryl halides. This allows for the rapid and efficient generation of a multitude of indazole-based compounds with diverse substituents at the 4-position. By systematically varying the coupling partner, medicinal chemists can create extensive libraries of molecules that can then be screened for biological activity against a panel of therapeutic targets. researchgate.netnih.gov This high-throughput approach to synthesis and screening is a cornerstone of modern drug discovery.

Role of Boron in Modulating Pharmacophore Properties for Drug Discovery

The incorporation of a boron atom, specifically in the form of a boronic acid, can significantly influence the pharmacophore properties of a molecule and offers unique advantages in drug design. researchgate.netmdpi.comacs.orgnih.govnih.gov The boron atom's Lewis acidity is a key feature, enabling the formation of reversible covalent bonds with biological nucleophiles, a mechanism that is distinct from many other inhibitor classes. acs.org This can lead to inhibitors with high potency and specificity.

Future Perspectives and Emerging Research Directions for 1 Acetylindazole 4 Boronic Acid

Development of Sustainable and Greener Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of complex molecules, and 1-Acetylindazole-4-boronic acid is no exception. bohrium.com Future research will likely focus on developing more environmentally friendly and sustainable methods for its production. This includes the use of less hazardous solvents, reducing the number of synthetic steps, and employing catalysts that can be recycled and reused. bohrium.comrsc.org

One promising avenue is the exploration of catalytic systems that are more efficient and selective. bohrium.com For instance, the use of microwave-assisted organic synthesis has been shown to increase reaction rates and yields while minimizing byproducts for other indazole derivatives. rasayanjournal.co.in Such techniques could be adapted for the synthesis of this compound, leading to more sustainable manufacturing processes. Furthermore, research into alternative starting materials derived from renewable resources could significantly lower the environmental footprint of its synthesis.

Integration into Continuous Flow Synthesis Methodologies

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved scalability, and better control over reaction parameters. mdpi.comacs.orgclockss.org The integration of this compound synthesis into continuous flow systems is a key area of future development. organic-chemistry.org This approach is particularly beneficial for reactions that are exothermic or involve hazardous reagents, as it allows for better heat and mass transfer. clockss.org

Exploration of Novel Reactivity Modes for the Indazole-Boronic Acid Framework

The indazole and boronic acid moieties of this compound both offer rich opportunities for exploring novel chemical reactions. Future research will likely delve into uncovering new reactivity modes for this framework, expanding its synthetic utility. For instance, the boronic acid group is well-known for its participation in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. nih.govthieme-connect.comresearchgate.netmdpi.comsigmaaldrich.com Further exploration could involve its use in other types of cross-coupling reactions, such as the Chan-Lam coupling for the formation of carbon-heteroatom bonds.

Moreover, the indazole ring itself can be a substrate for various functionalization reactions. rasayanjournal.co.in Researchers are investigating new methods for the direct C-H functionalization of the indazole core, which would provide a more atom-economical route to novel derivatives. The interplay between the acetyl group, the indazole ring, and the boronic acid functionality could lead to unique and unforeseen reactivity patterns, opening up new avenues for the synthesis of complex molecules.

Advanced Computational Methods for Predictive Design in Organic and Medicinal Chemistry

The use of advanced computational methods is becoming increasingly integral to modern chemical research. diva-portal.org In the context of this compound, computational tools can be employed to predict its reactivity, design novel derivatives with desired properties, and understand its interactions with biological targets. nih.gov Density Functional Theory (DFT) calculations, for example, can provide insights into the electronic structure and reactivity of the molecule, guiding the development of new synthetic methodologies. diva-portal.org

In medicinal chemistry, molecular modeling and docking studies can be used to predict how derivatives of this compound might bind to specific protein targets. nih.gov This in silico approach can help to prioritize the synthesis of compounds with the highest potential for biological activity, thereby accelerating the drug discovery process. As computational power and algorithms continue to improve, their role in the predictive design of new molecules based on the this compound scaffold will undoubtedly grow.

Application in Chemical Biology as Probes and Molecular Tools

The unique properties of boronic acids make them valuable tools in chemical biology. nih.gov They can form reversible covalent bonds with diols, a functional group found in many biological molecules such as saccharides and glycoproteins. nih.govnih.gov This property makes this compound and its derivatives promising candidates for the development of chemical probes and molecular tools to study biological processes.

For instance, fluorescently labeled derivatives of this compound could be used to visualize the localization of specific glycoproteins in living cells. researchgate.net They could also be incorporated into biosensors for the detection of biologically important analytes. nih.gov Furthermore, the ability of boronic acids to interact with the active sites of certain enzymes, such as serine proteases, suggests that this compound could be a starting point for the design of novel enzyme inhibitors. nih.govsprinpub.com The exploration of these applications in chemical biology represents a significant and exciting frontier for this versatile compound.

Q & A

Q. What are the standard synthetic routes and characterization techniques for 1-Acetylindazole-4-boronic acid?

Synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where the boronic acid moiety reacts with halogenated precursors. Key steps include protecting the indazole nitrogen with an acetyl group to prevent undesired side reactions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) to confirm regioselectivity and boronic acid integrity, supplemented by high-performance liquid chromatography (HPLC) for purity assessment. Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular structure and functional groups .

Q. How does this compound interact with diols and anions in sensing applications?

The compound’s boronic acid group forms reversible covalent bonds with 1,2- or 1,3-diols via boronate ester formation, enabling saccharide detection. For anion sensing, Lewis acid-base interactions stabilize complexes with fluoride or cyanide. Researchers should optimize buffer pH (near physiological conditions) and use competition assays to quantify binding affinity. Fluorescence quenching or UV-Vis spectral shifts are common readouts .

Q. What analytical methods are recommended to validate the stability of this compound in aqueous solutions?

Use dynamic light scattering (DLS) to monitor aggregation and HPLC-MS to track hydrolysis byproducts. Stability studies should include time-dependent pH titrations (4.0–9.0) and temperature variations (4–37°C). For boronate ester formation, isothermal titration calorimetry (ITC) provides thermodynamic parameters (ΔH, ΔS) .

Advanced Research Questions

Q. How can this compound be integrated into dynamic covalent chemistry (DCvC) for adaptive material design?

Leverage its reversible boronate esterification to create self-healing hydrogels or stimuli-responsive polymers. Design experiments with competing diols (e.g., glucose) to modulate crosslinking density. Monitor viscoelastic properties via rheometry and validate network dynamics using small-angle X-ray scattering (SAXS) .

Q. What experimental strategies address contradictions in reported binding affinities for this compound with biomolecules?

Discrepancies often arise from solvent polarity, buffer composition, or competing ions. Standardize conditions using phosphate-buffered saline (PBS, pH 7.4) and control for ionic strength. Employ orthogonal techniques (e.g., surface plasmon resonance (SPR) and ITC) to corroborate binding constants. Replicate studies with purified analytes to exclude matrix effects .

Q. How to design a fluorescence-based sensor for glucose using this compound while minimizing interference from ascorbic acid?

Functionalize the indazole core with a fluorophore (e.g., dansyl or BODIPY) and introduce steric hindrance near the boronic acid to reduce ascorbic acid binding. Validate selectivity via competitive assays and use ratiometric measurements (e.g., dual-emission wavelengths) to correct for environmental noise. Confocal microscopy can confirm cellular uptake and localization .

Q. What computational methods predict the reactivity of this compound in catalytic systems?

Density functional theory (DFT) calculations model transition states for boronate ester formation. Molecular dynamics (MD) simulations assess solvation effects and ligand-protein interactions. Validate predictions with kinetic studies (e.g., stopped-flow spectroscopy) and X-ray crystallography of co-crystallized complexes .

Q. How to resolve contradictions between in vitro and in vivo efficacy of this compound-based therapeutics?

In vitro models may lack physiological complexity (e.g., protein binding, cellular efflux pumps). Use 3D cell cultures or organoids to bridge the gap. For in vivo studies, incorporate pharmacokinetic profiling (e.g., plasma half-life, tissue distribution via LC-MS/MS) and adjust dosing regimens to account for metabolic clearance .

Q. What methodologies ensure reproducibility in synthesizing this compound derivatives for high-throughput screening?

Automate reaction setups using flow chemistry to control temperature and mixing. Implement real-time monitoring (e.g., in-line NMR or IR) to detect intermediates. Validate batches with orthogonal assays (e.g., HPLC coupled with charged aerosol detection) and share raw data via open-access platforms to facilitate cross-lab comparisons .

Q. How to formulate hypotheses about the environmental impact of this compound degradation products?

Use high-resolution mass spectrometry (HRMS) to identify metabolites in simulated degradation studies (e.g., UV irradiation, microbial action). Pair with ecotoxicity assays (e.g., Daphnia magna mortality tests) and computational toxicity prediction tools (e.g., QSAR models). Compare results with regulatory thresholds for boronic acid derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.